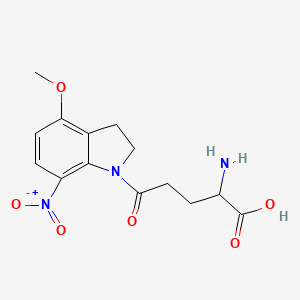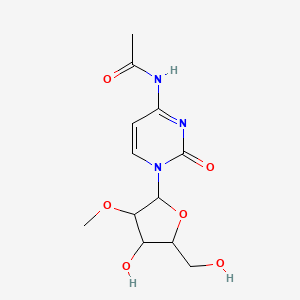
(S)-2-Amino-5-(4-methoxy-7-nitro-1-indolinyl)-5-oxopentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MNI-caged-L-glutamate, also known as 4-methoxy-7-nitroindolinyl-caged-L-glutamate, is a form of glutamate linked to a photo-protecting group, 4-methoxy-7-nitroindolinyl. This compound is designed to release L-glutamate upon exposure to light, specifically through photolysis. It is widely used in neurobiological research due to its ability to precisely control the release of glutamate, allowing for accurate studies of synaptic transmission and receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MNI-caged-L-glutamate involves the attachment of the 4-methoxy-7-nitroindolinyl group to L-glutamate. This process typically requires several steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods: While detailed industrial production methods are not widely published, the synthesis of MNI-caged-L-glutamate on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing efficient purification techniques to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: MNI-caged-L-glutamate primarily undergoes photolysis, where the 4-methoxy-7-nitroindolinyl group is cleaved upon exposure to light, releasing free L-glutamate. This reaction is highly efficient and can be precisely controlled using specific wavelengths of light .
Common Reagents and Conditions: The photolysis of MNI-caged-L-glutamate typically requires light sources that emit in the 300-380 nm range. The reaction can also be performed using two-photon uncaging microscopy, which allows for more precise spatial control of the photolysis process .
Major Products: The major product of the photolysis reaction is free L-glutamate, which can then interact with glutamate receptors and other biological targets in the system being studied .
Scientific Research Applications
MNI-caged-L-glutamate is extensively used in scientific research, particularly in the fields of neurobiology and pharmacology. Its ability to release L-glutamate in a controlled manner makes it an invaluable tool for studying synaptic transmission, receptor activation, and neural network dynamics. It is also used in two-photon uncaging microscopy to investigate the spatial and temporal aspects of neurotransmitter release and receptor interactions .
Mechanism of Action
The mechanism of action of MNI-caged-L-glutamate involves the photolysis of the 4-methoxy-7-nitroindolinyl group, resulting in the release of free L-glutamate. This free L-glutamate can then bind to and activate glutamate receptors, such as AMPA, NMDA, and metabotropic glutamate receptors. The precise control of glutamate release allows researchers to study the kinetics and dynamics of receptor activation and synaptic transmission in great detail .
Comparison with Similar Compounds
MNI-caged-L-glutamate is often compared with other caged glutamate compounds, such as NI-caged-L-glutamate and NPEC-caged-L-glutamate. MNI-caged-L-glutamate is considered more efficient at releasing L-glutamate and has a higher resistance to hydrolysis compared to these other compounds. Additionally, MNI-caged-L-glutamate is optically compatible with various chromophores used in fluorescence imaging, making it a versatile tool for neurobiological research .
List of Similar Compounds:- NI-caged-L-glutamate
- NPEC-caged-L-glutamate
- MNI-caged-γ-D-glutamyl-glycine
MNI-caged-L-glutamate stands out due to its higher efficiency in releasing L-glutamate and its compatibility with advanced imaging techniques .
Properties
IUPAC Name |
2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBZKXGUNITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)


![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)

![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)



![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
